molecular formula C19H23N3O2S B2879154 1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(4-methoxybenzoyl)piperazine CAS No. 1170480-25-7

1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(4-methoxybenzoyl)piperazine

Cat. No.: B2879154
CAS No.: 1170480-25-7
M. Wt: 357.47
InChI Key: QNHMMXVERJEVHU-UHFFFAOYSA-N
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Description

1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(4-methoxybenzoyl)piperazine is a piperazine derivative featuring a 1,3-thiazole ring substituted with a cyclopropyl group at the 4-position and a methyl linker to the piperazine nitrogen. The second nitrogen of the piperazine is acylated with a 4-methoxybenzoyl group. This structural motif combines a heterocyclic thiazole core with a substituted benzoyl moiety, which is common in bioactive molecules targeting neurological or oncological pathways.

Properties

IUPAC Name

[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-24-16-6-4-15(5-7-16)19(23)22-10-8-21(9-11-22)12-18-20-17(13-25-18)14-2-3-14/h4-7,13-14H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHMMXVERJEVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(4-methoxybenzoyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and related research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a thiazole ring and a methoxybenzoyl group. The structural formula can be represented as follows:

C17H20N4O2S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This structure is crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity.
  • Receptor Modulation : It can interact with various receptors, influencing signal transduction pathways.
  • DNA Interaction : The compound has the potential to intercalate into DNA, disrupting replication processes.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against a range of bacteria and fungi. For instance, thiazole-bearing compounds have demonstrated efficacy against resistant strains of Staphylococcus aureus and Candida albicans .

Anticancer Potential

The anticancer activity of this compound is supported by its ability to induce apoptosis in cancer cell lines. Studies have highlighted that derivatives with similar structures can inhibit tumor growth in various cancer models, including breast and lung cancers. The mechanism often involves the induction of oxidative stress and modulation of apoptotic pathways .

Neuropharmacological Effects

There are indications that thiazole-containing compounds can exhibit neuroprotective effects. They may influence neurotransmitter systems and possess anticonvulsant properties. For example, some thiazole derivatives have been evaluated for their ability to reduce seizure activity in animal models .

Case Studies

StudyFindings
Antimicrobial Efficacy A study demonstrated that similar thiazole derivatives inhibited the growth of multiple bacterial strains with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Anticancer Activity Research on thiazole derivatives showed significant reduction in cell viability in MCF-7 breast cancer cells, with IC50 values around 15 µM .
Neuroprotective Effects In a model of epilepsy, compounds related to this structure exhibited a protective effect against induced seizures, suggesting potential for treating neurological disorders .

Comparative Analysis

Compared to other classes of compounds such as pyrazoles or benzamides, thiazole derivatives often show enhanced biological activity due to their unique structural properties. Table 1 summarizes the comparative biological activities.

Compound ClassAntimicrobial ActivityAnticancer ActivityNeuropharmacological Activity
ThiazolesHighModerate to HighModerate
PyrazolesModerateHighLow
BenzamidesLowModerateModerate

Comparison with Similar Compounds

1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine (CAS: 923821-13-0)

  • Structure : Differs by replacing the cyclopropyl-thiazole methyl group with a 4-chlorophenyl-thiazole and substituting the methoxybenzoyl group with a methylpiperazine.
  • Properties : Molecular formula C₁₄H₁₆ClN₃S , molar mass 293.8 g/mol. Used in receptor-binding studies due to its aromatic substituents .

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine Hydrochloride (CAS: 1351642-23-3)

  • Structure : Features a 4-methylthiazole-methyl group and an unsubstituted piperazine (protonated as HCl salt).
  • Properties: Molecular formula C₉H₁₆ClN₃S, molar mass 233.76 g/mol.
  • Key Difference : Lacks the methoxybenzoyl moiety, which may limit its affinity for targets requiring hydrophobic interactions.

Piperazine-Benzoyl Derivatives

1-(4-Methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride (Compound 5c)

  • Structure : Shares the 4-methoxybenzoyl group but replaces the thiazole-cyclopropylmethyl group with a 4-chlorobenzhydryl moiety.
  • Biological Activity : Exhibited IC₅₀ = 3.2 µM against MCF-7 breast cancer cells, outperforming analogs with fluoro-, bromo-, or unsubstituted benzoyl groups .
  • Key Insight : The methoxy group enhances cytotoxicity, suggesting the target compound’s 4-methoxybenzoyl group may confer similar advantages in therapeutic applications.

1-(4-Fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride (Compound 5b)

  • Structure : Substitutes methoxy with fluorine at the benzoyl para-position.
  • Biological Activity : Lower potency (IC₅₀ = 7.8 µM ) than 5c, highlighting the critical role of the methoxy group in bioactivity .

Thiazole-Piperazine Derivatives with Varied Substituents

1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine (CAS: 1082363-07-2)

  • Structure : Replaces the cyclopropyl group with a thiophene ring.
  • Properties : Molecular formula C₁₁H₁₃N₃S₂ , molar mass 251.37 g/mol. Predicted pKa = 8.45, indicating moderate basicity .
  • Key Difference : The thiophene-thiazole system may alter electronic properties compared to the cyclopropyl-thiazole in the target compound.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity (IC₅₀ or EC₅₀) Reference
Target Compound C₁₉H₂₂N₃O₂S 4-Cyclopropylthiazole, 4-methoxybenzoyl Not reported -
1-[4-(4-Chlorophenyl)thiazol-2-yl]-4-methylpiperazine C₁₄H₁₆ClN₃S 4-Chlorophenylthiazole, methylpiperazine Receptor-binding studies
1-(4-Methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine C₂₅H₂₄ClN₂O₂ 4-Methoxybenzoyl, 4-chlorobenzhydryl IC₅₀ = 3.2 µM (MCF-7)
1-[4-(Thiophen-2-yl)thiazol-2-yl]piperazine C₁₁H₁₃N₃S₂ Thiophene-thiazole, unsubstituted piperazine Predicted pKa = 8.45

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